molecular formula C8H9NO3 B1276884 2-(2-aminophenoxy)acetic Acid CAS No. 4323-68-6

2-(2-aminophenoxy)acetic Acid

Cat. No.: B1276884
CAS No.: 4323-68-6
M. Wt: 167.16 g/mol
InChI Key: CJGAGJOWSFCOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminophenoxy)acetic Acid is a chemical building block that integrates a phenolic ether linkage with an amino group and a carboxylic acid functional group. This unique structure makes it a versatile intermediate in organic synthesis, particularly for constructing more complex molecules. Researchers value this compound for its potential applications in medicinal chemistry and drug discovery. The aromatic amine and the acetic acid side chain can be used to create amide bonds, enabling the compound to serve as a core structure or linker in the development of targeted active ingredients. It is commonly employed in the synthesis of compounds for biochemical screening and in the development of novel therapeutic agents. As with all such reagents, proper safety protocols should be followed. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGAGJOWSFCOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407589
Record name Acetic acid, (2-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4323-68-6
Record name 2-(2-Aminophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4323-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (2-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Aminophenoxy Acetic Acid and Analogues

Direct Synthesis Routes to 2-(2-aminophenoxy)acetic Acid

The direct synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 2-(2-nitrophenoxy)acetic acid. This transformation of the nitro group to an amine is a critical step and can be accomplished using several reducing agents and conditions.

Historically, methods such as the use of stannous chloride in hydrochloric acid or iron filings in acetic acid have been employed. gla.ac.uk A more contemporary and efficient method involves catalytic hydrogenation. For instance, the reduction of 2-(2-nitrophenoxy)acetic acid can be carried out using palladium black as a catalyst in an acetic acid solvent. gla.ac.uk This method is often preferred due to cleaner reaction profiles and higher yields.

Another approach involves the use of ferrous sulfate (B86663) in an aqueous ammonia (B1221849) solution. In this procedure, 2-(2-nitrophenoxy)acetic acid is dissolved in a slight excess of dilute ammonia, and this solution is added to a boiling solution of ferrous sulfate. sciencemadness.org The reaction proceeds to yield the desired this compound.

These reduction methods provide direct access to the target molecule from a readily available starting material, 2-(2-nitrophenoxy)acetic acid, which itself can be synthesized by reacting 2-nitrophenol (B165410) with chloroacetic acid under basic conditions.

Synthesis of Substituted Phenoxyacetic Acid Derivatives

The synthesis of substituted phenoxyacetic acid derivatives allows for the introduction of a wide array of functional groups onto the aromatic ring, leading to a diverse library of compounds for various research applications. Key methods for achieving this include alkylation and reduction methodologies.

Alkylation Approaches

The Williamson ether synthesis is a fundamental and widely used method for the preparation of phenoxyacetic acid derivatives. This reaction involves the alkylation of a substituted phenol (B47542) with an α-haloacetic acid ester, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. researchgate.netmiracosta.edu The resulting ester is then hydrolyzed to afford the corresponding phenoxyacetic acid.

A general procedure involves dissolving the substituted phenol in a suitable solvent, such as acetone (B3395972) or ethanol (B145695), with a base like potassium carbonate or sodium hydroxide. jetir.org The alkylating agent, for example ethyl chloroacetate, is then added, and the mixture is heated under reflux. jetir.org After the reaction is complete, the resulting ester is isolated and can be hydrolyzed to the carboxylic acid, often by heating with an aqueous solution of sodium hydroxide, followed by acidification. chemicalbook.com

The versatility of this method is demonstrated by its application to a variety of substituted phenols, including cresols, chlorophenols, and ethoxyphenols, to produce their respective phenoxyacetic acid derivatives. miracosta.edujetir.org

Table 1: Examples of Alkylation in the Synthesis of Substituted Phenoxyacetic Acid Derivatives

Starting PhenolAlkylating AgentBaseSolventProduct (after hydrolysis)
p-CresolChloroacetic acidKOHWaterp-Methylphenoxyacetic acid miracosta.edu
4-ChlorophenolEthyl chloroacetateK₂CO₃Acetone4-Chlorophenoxyacetic acid jetir.org
4-EthoxyphenolEthyl chloroacetateK₂CO₃Acetone4-Ethoxyphenoxyacetic acid jetir.org
3-ChlorophenolEthyl chloroacetateK₂CO₃Acetone3-Chlorophenoxyacetic acid
4-(1-Adamantyl)phenolChloroacetic acidNaOHEthanol[4-(1-Adamantyl)phenoxy]acetic acid

Reduction Methodologies

Reduction is a key strategy for synthesizing aminophenoxyacetic acid derivatives from their corresponding nitro-substituted precursors. This approach is particularly useful as the nitro group can be introduced to the aromatic ring through well-established nitration reactions and then converted to the amine at a later stage in the synthetic sequence.

A common method for this reduction is catalytic hydrogenation. For example, methyl 2-(4-nitrophenoxy)acetate can be hydrogenated using a palladium on carbon (Pd/C) catalyst in methanol (B129727) to yield methyl 2-(4-aminophenoxy)acetate. nih.gov The reaction is typically carried out under a hydrogen atmosphere, and the product is obtained after filtration of the catalyst and removal of the solvent. nih.gov

For the synthesis of p-aminophenoxyacetic acid, reduction of p-nitrophenoxyacetic acid can be achieved using ferrous sulfate and ammonia. sciencemadness.org This method provides an alternative to catalytic hydrogenation and can be advantageous in certain contexts. The choice of reducing agent can be critical, as some methods, like using Adam's catalyst or palladium on charcoal for the reduction of certain p-aminophenoxyacetic acid esters, have been reported to result in low yields and unstable products.

Preparation of Bis(aminophenoxy)ethane-Based Scaffolds

More complex molecules incorporating two aminophenoxyacetic acid moieties linked by an ethane (B1197151) bridge are important as chelators and in the construction of larger molecular assemblies. The synthesis of these bis(aminophenoxy)ethane-based scaffolds involves a multi-step process.

A key precursor for these scaffolds is 1,2-bis(2-aminophenoxy)ethane. This compound is synthesized via the reduction of 1,2-bis(2-nitrophenoxy)ethane. iucr.org The reduction is typically performed by catalytic hydrogenation, for instance, by bubbling hydrogen gas through a solution of the dinitro compound in ethanol with a 10% palladium on carbon catalyst. iucr.org

This resulting diamine, 1,2-bis(2-aminophenoxy)ethane, serves as the starting point for the synthesis of more complex derivatives such as 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA). The synthesis of BAPTA from the diamine can be achieved by reacting it with sodium chloroacetate under alkaline conditions. An alternative route involves the reaction with ethyl chloroacetate in the presence of a base to form the tetraethyl ester, which is subsequently saponified to yield the final tetra-acid product.

This modular approach, starting from the construction of the bis(phenoxy)ethane core followed by functionalization of the amino groups, allows for the synthesis of a range of complex chelators and building blocks.

Chemical Reactivity of 2 2 Aminophenoxy Acetic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a key functional group that readily undergoes nucleophilic acyl substitution reactions. ualberta.cakhanacademy.org These reactions involve the replacement of the hydroxyl (-OH) part of the carboxyl group with another nucleophile. khanacademy.org

Common transformations of the carboxylic acid moiety in molecules like 2-(2-aminophenoxy)acetic acid include esterification and amide formation. evitachem.comuobaghdad.edu.iq For these reactions to proceed efficiently, the carboxylic acid is often activated to enhance the electrophilicity of the carboxyl carbon. khanacademy.orglibretexts.orglibretexts.org

Esterification: Esters are commonly synthesized by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This reversible reaction, known as Fischer esterification, can be driven to completion by removing the water formed during the reaction. libretexts.orgchemguide.co.uk For example, the reaction of a phenoxyacetic acid derivative with ethanol (B145695) in the presence of sulfuric acid yields the corresponding ethyl ester. epo.org The carboxylic acid's hydroxyl group is substituted by the alcohol's alkoxy group. libretexts.org

Amide Formation: The direct reaction between a carboxylic acid and an amine to form an amide is often challenging because the basic amine can deprotonate the acidic carboxylic acid to form a non-reactive carboxylate salt. khanacademy.orglibretexts.org To overcome this, the carboxylic acid is typically activated first. A common method involves using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which converts the hydroxyl group into a better leaving group, facilitating the attack by the amine nucleophile. libretexts.orgchemicalbook.com Another approach is to convert the carboxylic acid into a more reactive derivative, such as an acid chloride, by treating it with a reagent like thionyl chloride (SOCl₂). uobaghdad.edu.iqlibretexts.org This acid chloride can then readily react with an amine to produce the desired amide. ualberta.ca

Table 1: Reactions of the Carboxylic Acid Functionality
Reaction TypeReagent(s)Product TypeGeneral Mechanism
Esterification (Fischer)Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)EsterAcid-catalyzed nucleophilic acyl substitution where the alcohol attacks the protonated carbonyl carbon, followed by the elimination of water. libretexts.orglibretexts.org
Amide FormationAmine (R'-NH₂), Coupling Agent (e.g., DCC, EDCI)AmideThe carboxylic acid is activated by the coupling agent, forming a reactive intermediate that is then attacked by the amine. khanacademy.orglibretexts.org
Amide Formation (via Acid Chloride)1. Thionyl Chloride (SOCl₂) 2. Amine (R'-NH₂)AmideThe carboxylic acid is first converted to a highly reactive acid chloride, which then undergoes nucleophilic attack by the amine. libretexts.org

Transformations Involving the Amino Group

The primary aromatic amino group (-NH₂) is a versatile functional handle that can be modified through various reactions, including acylation, diazotization, and intramolecular cyclization.

Acylation: The amino group can be selectively acylated, for instance, by reacting it with acetyl chloride. Under mild conditions, this reaction can proceed without affecting other functional groups like esters that might be present in the molecule. vulcanchem.com

Diazotization: Aromatic primary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form diazonium salts. byjus.comresearchgate.net This process is known as diazotization. byjus.com The resulting diazonium salt is a highly useful intermediate. The diazonium group can be replaced by a wide variety of substituents (e.g., -H, -OH, -X, -CN) in Sandmeyer-type reactions or used in coupling reactions with activated aromatic compounds to form azo dyes. google.com

Cyclization Reactions: The presence of both an amino group and a carboxylic acid functionality on the same molecule allows for intramolecular cyclization reactions to form heterocyclic systems. vulcanchem.com For instance, under acidic conditions, this compound can undergo intramolecular condensation between the amino group and the carboxylic acid to yield a seven-membered heterocyclic ring, dibenzo[b,f] chemicalbook.comoxazepin-11(10H)-one. This type of reaction is a key step in the synthesis of various biologically active heterocyclic frameworks. vulcanchem.comnih.gov

Table 2: Transformations Involving the Amino Group
Reaction TypeReagent(s)Product TypeGeneral Description
AcylationAcyl Halide (e.g., Acetyl chloride)Amide (e.g., N-acetyl derivative)The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acyl halide. vulcanchem.com
DiazotizationSodium Nitrite (NaNO₂), Strong Acid (e.g., HCl), 0-5 °CAryl Diazonium SaltConversion of the primary aromatic amine to a diazonium salt using nitrous acid. byjus.comrsc.org
Intramolecular CyclizationAcid or Base Catalyst, HeatHeterocyclic CompoundThe nucleophilic amino group attacks the electrophilic carboxyl carbon (or an activated form) within the same molecule to form a ring. vulcanchem.comnih.gov

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards substitution is governed by the electronic properties of its two substituents: the amino group (-NH₂) and the oxyacetic acid group (-OCH₂COOH).

Electrophilic Aromatic Substitution: Both the amino group and the ether linkage are electron-donating groups, which activate the aromatic ring towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com They direct incoming electrophiles primarily to the ortho and para positions relative to themselves. researchgate.netmasterorganicchemistry.com

The amino group is a very strong activating, ortho, para-directing group. The oxyacetic acid group is also an activating, ortho, para-director. In this compound, these groups are ortho to each other. The positions ortho and para to the powerful amino group (positions 3 and 5, and position 1 is blocked) and the positions ortho and para to the ether oxygen (positions 3 and 5, and position 4) will be the most activated sites for electrophilic attack. Therefore, electrophilic substitution is expected to occur predominantly at positions 4 and 6 (para and ortho to the amino group, respectively). The steric hindrance from the oxyacetic acid side chain might influence the regioselectivity between these two positions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) is generally difficult on electron-rich aromatic rings. masterorganicchemistry.com This reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) on the ring to make it susceptible to attack by a nucleophile. masterorganicchemistry.comscience.gov Since this compound contains two electron-donating groups, its aromatic ring is deactivated towards nucleophilic attack, and NAS reactions are not expected to occur under normal conditions.

Table 3: Reactivity of the Aromatic Ring
Reaction TypeReactivityDirecting InfluenceRationale
Electrophilic Aromatic Substitution (EAS)ActivatedPositions 4 and 6 (para and ortho to the -NH₂ group)The -NH₂ and -OCH₂COOH groups are both electron-donating, activating the ring for attack by electrophiles. The strong activating effect of the amino group is dominant. researchgate.netmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS)DeactivatedN/AThe ring is electron-rich due to the two electron-donating groups, making it resistant to attack by nucleophiles. masterorganicchemistry.comscience.gov

Derivatives and Structural Analogues of 2 2 Aminophenoxy Acetic Acid

Design and Synthesis of Functionalized Derivatives

The functionalization of 2-(2-aminophenoxy)acetic acid is a key strategy for creating novel molecules with specific chemical properties. By targeting the amino and carboxylic acid groups, a diverse range of derivatives can be accessed.

Amide and Ester Derivatives

The amino and carboxylic acid moieties of this compound are readily converted into amide and ester derivatives. These reactions are fundamental in organic synthesis, often serving to protect the reactive groups or to introduce new functionalities. For instance, the reaction of 2-(4-aminophenoxy)alkanoic acids with an amine followed by a Beckmann rearrangement is a known method to produce the corresponding amide derivatives. epo.org Similarly, esterification can be achieved through reactions with appropriate alcohols. epo.org

A notable example is the synthesis of methyl (S)-2-(4-aminophenoxy)propanoate, which is prepared by the reduction of its nitro-precursor, methyl (S)-2-(4-nitrophenoxy)-propanoate, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. nih.gov This reaction proceeds with quantitative yield, demonstrating an efficient pathway to chiral aminophenoxy esters. nih.gov These derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and herbicides. epo.orgresearchgate.net

Heterocyclic Ring Incorporations

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds, particularly benzoxazinones. The intramolecular cyclization of this compound derivatives can lead to the formation of 1,4-benzoxazine rings. For example, the reaction of 2-aminophenols with alkyl propiolates can yield 3-methyl-2H-1,4-benzoxazin-2-one derivatives. researchgate.net

The synthesis of 2H-1,4-benzoxazin-3(4H)-one can be complicated by side reactions. For example, the attempted synthesis from (2-aminophenoxy)acetic acid can lead to the formation of an azoxybenzene (B3421426) derivative as a major product due to the disproportionation of a hydroxylamine (B1172632) intermediate. thieme-connect.de However, under controlled conditions, such as reacting 2-aminophenols with dimethyl-2-oxoglutarate, novel 3-(2-oxo-2H-benzo[b] Current time information in Bangalore, IN.ntu.edu.twoxazin-3-yl)propanoates can be synthesized under mild conditions. researchgate.net These heterocyclic structures are of interest for their potential biological activities. mdpi.comchiet.edu.eg

Polymeric and Supramolecular Structures

The unique structure of this compound and its derivatives makes them valuable monomers for the synthesis of advanced polymers and complex supramolecular assemblies. The presence of the aminophenoxy moiety allows for its incorporation into polymer backbones, imparting specific properties such as flexibility and improved solubility.

Polyimide Synthesis Utilizing Aminophenoxy Moieties

Diamines containing aminophenoxy groups are crucial monomers in the production of high-performance polyimides. nasa.gov These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. aidic.it The flexible ether linkages introduced by the aminophenoxy moiety can enhance the processability and solubility of the resulting polyimides without significantly compromising their desirable thermal properties. nasa.govkpi.ua

The synthesis typically involves a two-step method where a diamine is reacted with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclodehydrated to the final polyimide. ntu.edu.twwiley.com The properties of the resulting polyimides, such as glass transition temperature (Tg), tensile strength, and solubility, can be tuned by the choice of both the diamine and the dianhydride. kpi.uabohrium.com For example, polyimides derived from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane exhibit glass transition temperatures between 259°C and 276°C and tensile strengths in the range of 76–112 MPa. kpi.ua The incorporation of bulky groups or flexible linkages into the diamine structure, such as in 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP), can lead to polyimides with improved solubility and processability. tandfonline.com

Table 1: Properties of Polyimides Derived from Aminophenoxy-Containing Diamines
Diamine MonomerDianhydrideGlass Transition Temp. (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecaneVarious Aromatic Dianhydrides259-27676-1123-5 kpi.ua
2,2-Bis[4-(4-aminophenoxy)phenyl] propane (B168953) (BAPP)3,3′,4,4′-Oxydiphthalic Dianhydride225-230-29 tandfonline.com
2,2'-Bis(p-aminophenoxy)biphenylVarious Aromatic Dianhydrides200-235-- ntu.edu.tw
2,6-Bis(m-aminophenoxy)benzoyl NaphthaleneVarious Aromatic Dianhydrides-34.95-55.594.35-6.96 aidic.it
4,4″-bis(aminophenoxy)‐3,3″‐trifluoromethyl terphenylVarious Aromatic Dianhydrides-up to 112up to 21 bohrium.com

Foldamer Construction with Chiral Aminophenoxy Acid Units

Foldamers are unnatural oligomers that adopt well-defined secondary structures, mimicking natural peptides and proteins. nih.gov Chiral aminoxy acids, including derivatives of this compound, are valuable building blocks in the construction of these peptidomimetic foldamers. nih.govrsc.org The chirality of the monomer units plays a crucial role in determining the folding pattern of the oligomer. nih.gov

Research has shown that a chiral aromatic monomer derived from this compound can induce a quantitative handedness bias in helical aromatic oligoamide foldamers. uni-muenchen.de Oligomers of 2-(2-aminophenoxy)alkanoic acids have been shown to form induced helical structures, acting as δ-peptidomimetic foldamers. acs.org The predictable folding behavior of these oligomers, governed by factors like intramolecular hydrogen bonding and the chirality of the constituent units, allows for the design of complex, functional architectures. nih.govrsc.org These structures have potential applications in areas such as molecular recognition and the development of synthetic ion channels. nih.gov

Chelating Agents Derived from Aminophenoxy Scaffolds (e.g., BAPTA Class)

The this compound scaffold is a core component of the BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) class of calcium chelators. nih.gov BAPTA and its analogues are widely used in biological research due to their high selectivity for Ca²⁺ over other divalent cations like Mg²⁺ and their relative insensitivity to pH changes in physiological conditions. nih.govbeilstein-journals.org

The parent BAPTA molecule consists of two 2-aminophenoxy groups linked by an ethylene (B1197577) bridge, with each nitrogen atom bearing two acetic acid moieties. This arrangement creates an eight-coordinate binding pocket that is highly specific for Ca²⁺. beilstein-journals.org The synthesis of BAPTA involves the alkylation of the amino groups of 1,2-bis(2-aminophenoxy)ethane with a haloacetic acid, such as sodium chloroacetate (B1199739) or bromoacetic acid methyl ester, under basic conditions. google.com

The affinity of BAPTA for calcium can be fine-tuned by introducing electron-withdrawing or electron-donating substituents onto the aromatic rings. nih.govamu.edu.pl This principle has been used to design a variety of BAPTA derivatives with a range of calcium dissociation constants (Kd), making them suitable for studying a wide variety of calcium-dependent cellular processes. nih.govmdpi.com For example, BAPTA itself has a Kd for Ca²⁺ of approximately 0.11 µM at pH 7. mdpi.com The cell-permeable acetoxymethyl ester form, BAPTA-AM, is often used to load the chelator into cells, where cellular esterases cleave the ester groups to release the active, membrane-impermeant form. nih.govcdhfinechemical.com

Table 2: Examples of BAPTA and Related Calcium Chelators
CompoundDescriptionKey FeatureReference
BAPTAParent compound of the BAPTA class of Ca²⁺ chelators.High selectivity for Ca²⁺ over Mg²⁺. nih.gov
BAPTA-AMAcetoxymethyl ester of BAPTA.Cell-permeable precursor to BAPTA. cdhfinechemical.com
BAPTA Tetrasodium SaltSodium salt of BAPTA.Enhanced solubility in aqueous solutions.
Azobenzene-BAPTABAPTA derivative integrated with a photoswitchable azobenzene (B91143) motif.Ca²⁺ binding affinity can be controlled by light. beilstein-journals.org
Rhodamine-BAPTABAPTA derivative linked to a rhodamine photochromic scaffold.Optically-controlled Ca²⁺ chelator with fluorescent properties. nih.gov

Coordination Chemistry of Aminophenoxyacetic Acid Ligands

Ligand Properties and Metal Ion Interactions

2-(2-aminophenoxy)acetic acid possesses three potential coordination sites: the nitrogen atom of the primary amino group (-NH2), the ether oxygen atom (-O-), and the oxygen atoms of the carboxylate group (-COOH). Upon deprotonation of the carboxylic acid, the ligand can act as a monoanionic, tridentate chelating agent, coordinating to a metal center through the amino nitrogen, ether oxygen, and one of the carboxylate oxygens. This forms a stable arrangement involving one five-membered and one six-membered chelate ring.

The flexibility of the ether linkage and the acetic acid side chain allows the ligand to adapt to the preferred coordination geometries of different metal ions, which can range from tetrahedral and square planar to octahedral. nih.govresearchgate.net The formation of stable chelate rings is a significant driving force for complexation. nih.gov More complex derivatives, such as 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), are renowned for their high selectivity for specific ions like Ca²⁺, highlighting the inherent capacity of the aminophenoxy scaffold to form stable metal complexes. mdpi.comnih.govnih.gov

Table 1: Potential Coordination Properties of this compound

PropertyDescriptionRelevant Concepts
Potential DenticityTridentate (N, O, O)Chelation, Polydentate Ligand
Donor AtomsAmino Nitrogen, Ether Oxygen, Carboxylate OxygenLewis Base, Donor Atom
Charge (as ligand)Typically monoanionic (-1) after deprotonationAcid-Base Chemistry
Chelate Ring FormationForms one 5-membered and one 6-membered ringChelate Effect, Complex Stability
Preferred Metal IonsHard and borderline acids (e.g., Co(II), Ni(II), Cu(II), Zn(II), Fe(III))HSAB Theory

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a 1:1 or 2:1 molar ratio. analis.com.mynih.gov The choice of metal salt (e.g., chlorides, acetates, nitrates) and solvent is crucial for obtaining crystalline products. Common solvents include alcohols like methanol (B129727) or ethanol (B145695), or more polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), particularly if the ligand has limited solubility. researchgate.net

The general procedure involves dissolving the ligand, often in a hot solvent and sometimes with the addition of a base (like NaOH or an organic base) to facilitate deprotonation of the carboxylic acid. analis.com.my A solution of the metal salt is then added dropwise to the ligand solution, and the mixture is typically stirred and refluxed for several hours to ensure the completion of the reaction. nih.gov Upon cooling, the resulting solid complex can be isolated by filtration, washed with appropriate solvents to remove unreacted starting materials, and dried. nih.gov

Initial characterization of the newly synthesized complexes relies on fundamental analytical techniques. Elemental analysis (CHN) is used to confirm the empirical formula and thus the stoichiometry (metal-to-ligand ratio) of the complex. researchgate.net Molar conductance measurements in a suitable solvent like DMF can distinguish between electrolytic and non-electrolytic complexes, providing insight into whether anions (like chloride) are part of the coordination sphere or act as counter-ions. researchgate.netejtas.com Thermogravimetric analysis (TGA) can reveal the presence of coordinated or lattice solvent molecules (e.g., water) and provide information on the thermal stability of the complex. researchgate.net

Table 2: General Synthesis and Primary Characterization of Metal Complexes

ParameterTypical Conditions & MethodsInformation Obtained
ReactantsThis compound and a metal salt (e.g., MCl₂, M(OAc)₂, M(NO₃)₂)Forms the desired metal complex
Molar Ratio (Ligand:Metal)1:1 or 2:1 are commonly employedDetermines the stoichiometry of the final complex (e.g., [ML(H₂O)₃] or [ML₂])
SolventEthanol, Methanol, DMF, DMSOAffects solubility of reactants and crystallinity of the product
Reaction ConditionsStirring at room temperature or refluxing for 2-8 hoursDrives the reaction to completion
Primary CharacterizationElemental Analysis (CHN), Molar Conductivity, Thermogravimetric Analysis (TGA)Confirms stoichiometry, electrolytic nature, and thermal stability

Spectroscopic and Structural Studies of Coordination Compounds

Detailed structural elucidation of coordination compounds of this compound requires a combination of spectroscopic and diffraction techniques. These methods provide direct evidence of the ligand's coordination to the metal center and reveal the geometry of the resulting complex.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for confirming the coordination of the ligand. koyauniversity.org Comparison of the IR spectrum of the free ligand with that of the metal complex reveals key shifts in the vibrational frequencies of the donor groups. Evidence for coordination includes:

A shift in the N-H stretching vibrations of the amino group.

The disappearance of the broad O-H stretch from the carboxylic acid group and the appearance of distinct asymmetric (ν_asym) and symmetric (ν_sym) stretching bands for the deprotonated carboxylate group. The separation between these two bands (Δν) can provide clues about the coordination mode of the carboxylate (monodentate, bidentate chelating, or bridging).

Shifts in the C-O-C ether linkage vibrations.

The appearance of new, low-frequency bands corresponding to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. acs.orgnih.gov

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum of a metal complex provides information about the electronic transitions within the molecule. Ligand-based π→π* and n→π* transitions are typically observed in the ultraviolet region. mdpi.com For complexes with transition metals having partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), the spectrum will also show weaker d-d transitions in the visible region. The position and number of these d-d bands are indicative of the coordination geometry around the metal ion (e.g., octahedral vs. tetrahedral). researchgate.net

NMR Spectroscopy: For complexes with diamagnetic metal ions like Zn(II) or Cd(II), Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is highly informative. researchgate.netrsc.org Upon coordination, the chemical shifts of the ligand's protons and carbon atoms will change compared to the free ligand, with the magnitude of the shift depending on the proximity to the metal center. The proton of the carboxylic acid group will be absent in the ¹H NMR spectrum of the complex.

Table 3: Spectroscopic and Structural Analysis Techniques

TechniqueKey ObservablesStructural Information Deduced
FT-IR SpectroscopyShifts in ν(N-H), ν(COO⁻); appearance of ν(M-N), ν(M-O)Confirmation of coordination through N and O donor atoms
UV-Vis SpectroscopyPosition and intensity of ligand-field (d-d) bandsInformation on the coordination geometry (e.g., octahedral, tetrahedral)
NMR SpectroscopyChanges in chemical shifts (δ) of ligand protons and carbonsConfirms coordination in solution for diamagnetic complexes
X-ray CrystallographyAtomic coordinates, bond lengths, bond anglesDefinitive 3D structure, coordination number, and geometry

Advanced Characterization Techniques for Aminophenoxyacetic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. uobasrah.edu.iq It provides detailed information about the chemical environment of individual atoms. For 2-(2-aminophenoxy)acetic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to unambiguously assign all proton and carbon signals.

¹H NMR and ¹³C NMR Investigations

¹H NMR spectroscopy of this compound reveals distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of 6.7 to 8.2 ppm, with their specific chemical shifts and coupling patterns dependent on the substitution pattern. The methylene (B1212753) (-CH₂-) protons of the acetic acid moiety typically exhibit a singlet at around 3.9 to 4.7 ppm. The amine (-NH₂) protons often appear as a broad singlet, and the carboxylic acid (-COOH) proton is also a singlet, though its chemical shift can vary widely depending on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. ceitec.cz The carbonyl carbon of the carboxylic acid is typically observed in the range of 170-180 ppm. The aromatic carbons show signals between 110 and 150 ppm, with the carbon attached to the ether oxygen appearing at a higher chemical shift. The methylene carbon of the acetic acid group is usually found in the 65-75 ppm range.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH6.7 - 8.2 (m)110 - 150
-OCH₂-3.9 - 4.7 (s)65 - 75
-NH₂Variable (br s)-
-COOHVariable (s)170 - 180

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure. 'm' denotes multiplet, 's' denotes singlet, and 'br s' denotes broad singlet.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, DOSY)

Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgwikipedia.org For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons, helping to assign their specific positions on the benzene ring. libretexts.orgwikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is particularly useful for determining the three-dimensional conformation of the molecule. For instance, NOESY can show correlations between the methylene protons and nearby aromatic protons, providing information about the preferred orientation of the acetic acid side chain relative to the phenyl ring.

DOSY (Diffusion-Ordered Spectroscopy) : DOSY is used to separate the NMR signals of different species in a mixture based on their diffusion rates. While less common for a pure compound, it can be valuable in studying interactions of this compound with other molecules or in analyzing complex reaction mixtures.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. covalentmetrology.com

FTIR Spectroscopy : The FTIR spectrum of this compound displays characteristic absorption bands. The O-H stretch of the carboxylic acid appears as a broad band in the region of 2500-3300 cm⁻¹. The N-H stretching vibrations of the primary amine are observed as two sharp bands around 3300-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the carboxylic acid is typically found between 1700 and 1760 cm⁻¹. The C-O stretching of the ether linkage and the C-N stretching of the amine group appear in the fingerprint region (below 1500 cm⁻¹). researchgate.netscialert.net

Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. covalentmetrology.com Aromatic ring stretching vibrations are often strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The symmetric stretching of the carboxylate group can also be observed. mdpi.com

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
AmineN-H Stretch3300 - 3500 (two bands)
CarbonylC=O Stretch1700 - 1760
Aromatic RingC=C Stretch1400 - 1600
EtherC-O Stretch1200 - 1300
AmineC-N Stretch1250 - 1350

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to generate the molecular ion. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. researchgate.net Fragmentation patterns observed in the mass spectrum can also provide structural information. For example, the loss of the carboxylic acid group (a fragment with a mass of 45 Da) is a common fragmentation pathway.

Electronic Absorption and Circular Dichroism (CD) Spectroscopy

Electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy are used to study the electronic transitions within a molecule. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy : The UV-Vis spectrum of this compound in a suitable solvent typically shows absorption bands in the ultraviolet region due to π-π* transitions of the aromatic ring. The position and intensity of these bands can be influenced by the solvent polarity and pH.

Circular Dichroism (CD) Spectroscopy : Since this compound itself is not chiral, it will not exhibit a CD spectrum. However, if it is used to synthesize a chiral derivative or if it interacts with a chiral environment (like a protein), CD spectroscopy becomes a valuable tool. rsc.orgphotophysics.com CD measures the differential absorption of left and right circularly polarized light and can provide information about the stereochemistry and conformation of chiral molecules. photophysics.comunivr.it

Computational Studies and Theoretical Insights

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for investigating the electronic characteristics and reactivity of molecules. nrel.govchemrevlett.comgrowingscience.com These calculations offer insights into the ground-state geometry, vibrational frequencies, and electronic transitions of compounds like 2-(2-aminophenoxy)acetic acid. nrel.govarabjchem.org

For analogous compounds such as ethyl 2-(4-aminophenoxy)acetate, DFT calculations have been performed using specific functionals and basis sets (e.g., B3LYP/6-31G(d,p)) starting from crystallographic information files (cif) to ensure the optimized geometry is a true energy minimum. researchgate.netmdpi.com Such studies compute various quantum chemical parameters that help in understanding the molecule's stability and reactivity. researchgate.net

Quantum chemical calculations are instrumental in elucidating the electronic structure, primarily through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. chemrevlett.com The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability. chemrevlett.com

Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). For the closely related compound ethyl 2-(4-aminophenoxy)acetate, TD-DFT calculations have successfully reproduced experimental spectra. researchgate.netmdpi.com The calculations can assign specific electronic transitions to the observed absorption bands. For instance, studies on this analogue showed that its experimental UV/Vis absorption bands at 299 nm and 234 nm correspond to calculated transitions at 286 nm and 226 nm, respectively. researchgate.netmdpi.com These were primarily assigned to HOMO→LUMO and HOMO→LUMO+2 electronic transitions. researchgate.netmdpi.com

Table 1: Experimental and Theoretically Calculated UV/Vis Spectral Data for Ethyl 2-(4-aminophenoxy)acetate, an Analog of this compound. researchgate.netmdpi.com
ParameterExperimental ValueCalculated Value (TD-DFT)Oscillator Strength (f)Assigned Transition
λmax 1 (nm)2992860.068HOMO→LUMO (95%)
λmax 2 (nm)2342260.294HOMO→LUMO+2 (86%)

The flexibility of the this compound structure, particularly the ether linkage and the acetic acid side chain, allows for multiple conformations. Conformational analysis helps identify the most stable spatial arrangements of the molecule. Studies on oligoamides derived from this compound have revealed distinct folding patterns. These molecules are known to establish close-to-90° kinks between the aromatic and aliphatic segments of the polymer backbone. uni-muenchen.de This recurring conformational motif is a recognized folding pattern for such aromatic–aliphatic hybrid sequences. uni-muenchen.de

Furthermore, chiral derivatives like 2-(2-aminophenoxy)-propionic acid have been used to control the helix handedness in folded aromatic oligoamide sequences, demonstrating that the aminophenoxy scaffold can impart significant conformational bias. rsc.org

Electronic Structure and Spectroscopic Property Prediction

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. For complex systems, molecular dynamics (MD) simulations are particularly valuable. researchgate.netnih.gov MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. nih.gov

While specific MD studies on this compound are not extensively documented in the provided sources, this technique is widely applied to similar molecules to assess the stability of ligand-protein complexes, validate docking poses, and understand binding mechanisms at an atomic level. researchgate.netnih.gov For example, MD simulations are used to measure the accuracy and stability of a compound's binding pose within a biological target's active site over a simulation time, often on the scale of nanoseconds. researchgate.net

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By mapping properties onto this unique molecular surface, one can gain quantitative insights into the types of contacts that stabilize the crystal packing. researchgate.net The analysis generates two-dimensional "fingerprint plots" that summarize the different types of intermolecular contacts and their relative contributions. scirp.org

For the analogous crystal structure of ethyl 2-(4-aminophenoxy)acetate, Hirshfeld surface analysis revealed the dominant role of specific non-covalent interactions in molecular packing. researchgate.netmdpi.com The major contacts identified were H···H, O···H, and C···H interactions. mdpi.com Short and significant interactions, such as O···H and C–H···π contacts, appear as distinct red regions on the generated d_norm maps, which indicate contacts shorter than the van der Waals radii sum. mdpi.com This powerful analysis confirms the presence and importance of hydrogen bonding and other weak interactions in the supramolecular assembly of such molecules. scirp.orgresearchgate.net

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Ethyl 2-(4-aminophenoxy)acetate, an Analog of this compound. mdpi.com (Data presented for two molecules, A and B, in the asymmetric unit).
Interaction TypeContribution in Molecule A (%)Contribution in Molecule B (%)
H···H52.754.3
O···H22.222.3
C···H18.013.8
N···H3.53.2

Emerging Research Applications in Materials Science and Organic Synthesis

Role in Specialty Chemical Synthesis

2-(2-aminophenoxy)acetic acid serves as a crucial intermediate in the synthesis of a range of specialty chemicals, particularly heterocyclic compounds. Its bifunctional nature, possessing both an amino and a carboxylic acid group, enables it to participate in various cyclization reactions.

One significant application is in the synthesis of benzoxazinones and related heterocyclic systems. For instance, through intramolecular cyclization, often facilitated by dehydrating agents, the amino and carboxylic acid groups can react to form a seven-membered lactam ring fused to the benzene (B151609) ring.

Furthermore, the amino group can be readily diazotized and subsequently replaced with a variety of substituents, leading to a diverse array of functionalized phenoxyacetic acid derivatives. These derivatives are valuable precursors for the synthesis of agrochemicals, and other specialty chemicals with tailored properties. The reactivity of the carboxylic acid group also allows for esterification and amidation reactions, further expanding the library of accessible specialty chemicals derived from this versatile starting material.

Polymeric Material Design and Functionality

The unique chemical architecture of this compound makes it a valuable monomer for the design of high-performance polymers, such as polyamides and polyimides. researchgate.net These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com

The presence of the ether linkage in the monomer backbone imparts a degree of flexibility to the resulting polymer chains, which can improve their processability and solubility in organic solvents. researchgate.net This is a significant advantage over many traditional aromatic polymers, which are often intractable and difficult to process. researchgate.net

Polymer Synthesis and Properties:

The synthesis of polyamides and polyimides from this compound typically involves a two-step process. nih.gov First, a poly(amic acid) precursor is formed by reacting the diamine monomer (a derivative of this compound) with a dianhydride or a dicarboxylic acid chloride. researchgate.netnih.gov This is followed by a cyclodehydration step, usually at elevated temperatures or through chemical means, to form the final polyimide or polyamide. nih.govasianpubs.org

Researchers have synthesized and characterized a variety of polyimides derived from diamines containing the 2-aminophenoxy moiety. These polymers often exhibit high glass transition temperatures (Tg), indicating good thermal stability. mdpi.comtandfonline.com For example, polyimides prepared from specific diamines and dianhydrides have shown Tg values exceeding 300°C and 10% weight loss temperatures in the range of 552 to 580°C. mdpi.com The solubility of these polymers can be tuned by incorporating different functional groups into the polymer backbone. researchgate.netmdpi.com For instance, the introduction of pyridine (B92270) rings has been shown to enhance solubility due to increased intermolecular dipole-dipole interactions. mdpi.com

Below is a table summarizing the properties of some polyimides derived from monomers related to this compound:

PolymerDianhydrideInherent Viscosity of PAA (dL/g)Glass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (°C)
PI-1PMDA0.36 - 0.67> 316552 - 580
PI-2ODPA0.62 - 0.76259.8 - 323.4485.5 - 576.4

PAA: Poly(amic acid), PMDA: Pyromellitic dianhydride, ODPA: 4,4'-Oxydiphthalic anhydride

Supramolecular Assembly and Crystalline Materials

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the field of supramolecular chemistry. rsc.org These interactions can be harnessed to direct the self-assembly of molecules into well-defined, ordered structures, including crystalline materials and metal-organic frameworks (MOFs). berkeley.edumdpi.com

The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the amino group can also participate in hydrogen bonding. The aromatic ring can engage in π-π stacking interactions, further stabilizing the supramolecular assembly.

Metal-Organic Frameworks (MOFs):

MOFs are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.commdpi.com The tunable nature of both the metal and organic components allows for the design of MOFs with specific pore sizes, shapes, and functionalities. mdpi.com this compound and its derivatives can serve as organic linkers in the synthesis of MOFs. chemscene.com The carboxylate group can coordinate to the metal centers, while the amino group can be post-synthetically modified to introduce additional functionality within the pores of the MOF.

These MOFs can have applications in gas storage and separation, catalysis, and sensing. For example, a MOF constructed with a linker containing an N-heterocyclic carbene precursor was successfully synthesized, demonstrating the potential for creating covalently linked organometallic complexes within the pores. berkeley.edu

Reagents and Building Blocks in Complex Organic Synthesis

Beyond its role in polymer and materials science, this compound is a versatile building block for the synthesis of more complex organic molecules. Its bifunctionality allows for sequential and selective reactions, making it a valuable tool in multi-step organic synthesis.

The amino group can be protected, allowing for reactions to be carried out on the carboxylic acid group, or vice versa. For example, the Boc (tert-butyloxycarbonyl) protected form of a similar compound, 2-aminophenylacetic acid, is widely used in peptide synthesis and the development of pharmaceuticals. chemimpex.com

Furthermore, the core structure of this compound can be found in more complex natural products and biologically active molecules. As such, it serves as a key starting material for the total synthesis of these compounds. For instance, derivatives of phenoxyacetic acid are used in the synthesis of various heterocyclic compounds with potential biological activities. ekb.eg The reaction of a related compound, N-acetyl isatin, with various amines leads to the formation of Schiff bases and other heterocyclic derivatives. ekb.eg

The strategic use of this compound and its derivatives allows chemists to construct intricate molecular architectures with a high degree of control over stereochemistry and functionality.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-aminophenoxy)acetic acid, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves regioselective functionalization of phenolic precursors followed by amination. For example, bromination of 4-methoxyphenylacetic acid using bromine in acetic acid (as in ) can yield intermediates. Subsequent hydrolysis and coupling with amino groups may follow. Key optimizations include:

  • Temperature control (e.g., 0–5°C for oxidation steps to minimize side reactions) .
  • Catalytic systems like TEMPO/NaBr for selective oxidation .
  • Purification via recrystallization or column chromatography to achieve >95% purity .

Q. How can researchers determine the purity and concentration of this compound in experimental settings?

  • Methodological Answer :

  • Titration : Use acid-base titration with standardized NaOH (similar to acetic acid titration in ). Phenolphthalein as an indicator detects the endpoint (pH 8.2–10.0).
  • Spectroscopy : UV-Vis or NMR to identify characteristic peaks (e.g., aromatic protons at δ 6.8–7.2 ppm, carboxylic acid at δ 12–13 ppm).
  • HPLC : Reverse-phase chromatography with a C18 column and mobile phase (e.g., acetonitrile/water + 0.1% TFA) for quantitative analysis .

Q. What spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P2₁/c) with parameters a = 12.502 Å, b = 8.269 Å, c = 9.020 Å, β = 93.57° (as in ) .
  • FT-IR : Confirms functional groups (e.g., –NH₂ stretch at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 245.06 for brominated derivatives) .

Advanced Research Questions

Q. How can researchers address challenges with by-product formation during synthesis, such as incomplete regioselectivity or oxidation side reactions?

  • Methodological Answer :

  • Regioselective bromination : Use electron-donating groups (e.g., –OCH₃) to direct bromine to specific positions. highlights a 121.5° C–C–C angle at Br-substituted carbons, indicating steric/electronic control .
  • Oxidation optimization : Employ TEMPO/NaClO₂ systems under mild conditions (e.g., 0–5°C) to minimize overoxidation .
  • By-product analysis : LC-MS or GC-MS to identify impurities, followed by iterative reaction condition adjustments (e.g., solvent polarity, catalyst loading) .

Q. What strategies are effective for resolving contradictions in crystallographic data, such as discrepancies in hydrogen-bonding motifs or dihedral angles?

  • Methodological Answer :

  • Statistical refinement : Use programs like SHELXL to refine hydrogen positions. For example, assign riding models for H-atoms with Uiso(H) = 1.2–1.5×Ueq(parent atom) .
  • Comparative analysis : Cross-reference with similar structures (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid in ) to validate dihedral angles (e.g., 78.15° between phenyl and acetic acid planes) .
  • Data filtering : Apply tools like FCF_filter to exclude outliers (e.g., 4 rejected reflections in due to statistical noise) .

Q. How does the electronic environment of substituents influence the reactivity and stability of this compound derivatives?

  • Methodological Answer :

  • Electronic effects : Electron-withdrawing groups (e.g., –Br) increase C–C–C angles (121.5° vs. 118.2° for –OCH₃ in ), altering reaction pathways .
  • Hydrogen bonding : Centrosymmetric dimers with R₂²(8) motifs (as in ) stabilize crystals but may reduce solubility.
  • DFT calculations : Model charge distribution using Gaussian09 to predict sites for electrophilic/nucleophilic attacks .

Q. What role does this compound play in medicinal chemistry, particularly in drug delivery or bioactive molecule synthesis?

  • Methodological Answer :

  • Prodrug design : The carboxylic acid group facilitates conjugation with APIs (e.g., via esterification). cites its use in Combretastatin A-4 synthesis for antitumor activity .
  • Peptide coupling : Fmoc-AEEA derivatives ( ) serve as linkers in solid-phase peptide synthesis, enhancing solubility and bioavailability .
  • Targeted delivery : Functionalize with polyethylene glycol (PEG) chains for improved pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-aminophenoxy)acetic Acid
Reactant of Route 2
Reactant of Route 2
2-(2-aminophenoxy)acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.